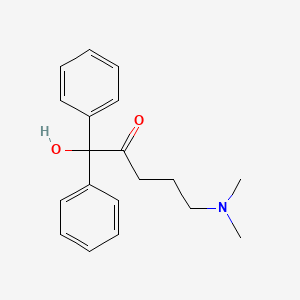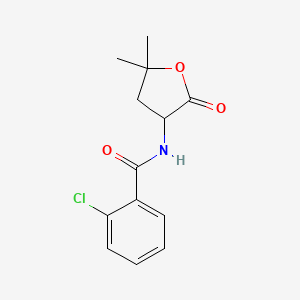![molecular formula C14H18S2 B13798122 Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
Benzo[b]thiophene, 2-(hexylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylthio)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring. The hexylthio group attached to the second position of the benzothiophene ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylthio)benzo[b]thiophene typically involves the introduction of a hexylthio group to the benzothiophene core. One common method is the reaction of 2-bromobenzothiophene with hexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(Hexylthio)benzo[b]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylthio)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitrated, and acylated benzothiophene derivatives.
Scientific Research Applications
2-(Hexylthio)benzo[b]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Hexylthio)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the hexylthio group.
2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a hexylthio group.
2-(Phenylthio)benzo[b]thiophene: A similar compound with a phenylthio group.
Uniqueness
2-(Hexylthio)benzo[b]thiophene is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18S2 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-hexylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-7-10-15-14-11-12-8-5-6-9-13(12)16-14/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
RJWQZTCYMCCUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


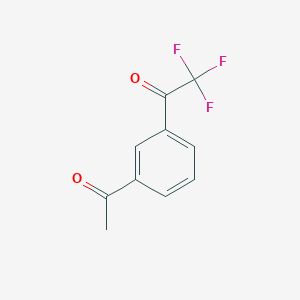
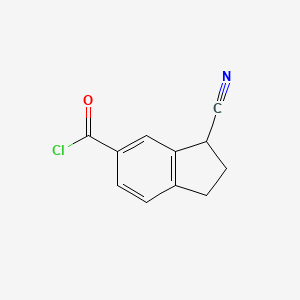
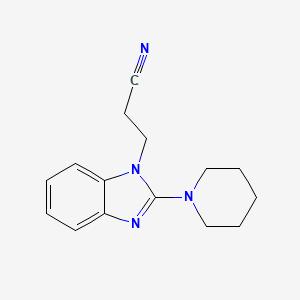

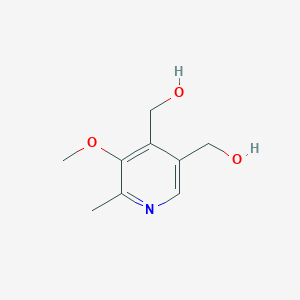
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
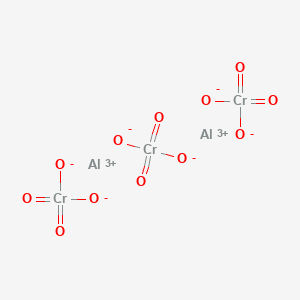
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
